TAS-115 mesylate - 1688673-09-7

TAS-115 mesylate

Catalog Number: EVT-283483
CAS Number: 1688673-09-7
Molecular Formula: C28H27FN4O7S2
Molecular Weight: 614.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS 115 is a multi-kinase inhibitor that inhibits the growth factor receptors PDGFRα and PDGFRβ (IC50s = 0.81 and 7.06 nM, respectively), c-FMS (IC50 = 15 nM), VEGFR2 and VEGFR1 (IC50s = 30 and 140 nM, respectively), Met (IC50 = 32 nM), and FGFR2 (IC50 = 340 nM). It also inhibits Axl, c-Kit, Src, and FLT1.1 TAS 115 inhibits VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and Met phosphorylation in Met-amplified MKN45 human gastric cancer cells. It also inhibits VEGF-dependent, but not VEGF-independent, growth of HUVECs (IC50s = 0.019 and 19.3 µM, respectively) and of Met-amplified MKN45, but not Met-inactivated, human MCF-7 breast cancer cells (GI50s = 0.032 and >10 µM, respectively). TAS 115 reduces tumor growth in a MKN45 mouse xenograft model (ED50 = 8 mg/kg).
TAS-115 is a c-MET Inhibitor. TAS-115 inhibited the kinase activity of both VEGFR2 and MET and their signal-dependent cell growth as strongly as other known VEGFR or MET inhibitors. TAS-115 is extremely selective and specific, at least in vitro. In in vivo studies, TAS-115 completely suppressed the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks, even at a serum-saturating dose of TAS-115. TAS-115 induced marked tumor shrinkage and prolonged survival in MET-amplified human cancer-bearing mice. TAS-115 is a unique VEGFR/MET-targeted inhibitor with improved antitumor efficacy and decreased toxicity.

Crizotinib

Compound Description: Crizotinib is a clinically approved receptor tyrosine kinase (RTK) inhibitor that targets anaplastic lymphoma kinase (ALK), Met, and ROS1 []. It is primarily used for the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements [].

Relevance: Crizotinib is structurally related to TAS-115 mesylate as both compounds are small molecule inhibitors of Met and VEGFR kinases [, ]. In several studies, Crizotinib served as a comparator to TAS-115 mesylate, highlighting the similar target profiles of these compounds. For instance, Crizotinib was investigated alongside TAS-115 mesylate for its ability to reverse HGF-triggered erlotinib resistance in EGFR-mutant lung cancer []. Both compounds effectively inhibited Met phosphorylation and restored erlotinib sensitivity, underscoring their shared mechanism of action []. The combination of Crizotinib with erlotinib and bevacizumab demonstrated comparable efficacy to the doublet of erlotinib and TAS-115 mesylate, suggesting that TAS-115 mesylate's multi-target profile may offer therapeutic advantages [].

Sunitinib

Compound Description: Sunitinib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and CSF1R []. It is used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumor [].

Relevance: Sunitinib shares a similar target profile with TAS-115 mesylate, as both compounds inhibit VEGFRs and PDGFRs [, ]. Notably, TAS-115 mesylate exhibits greater target selectivity and a more favorable safety profile compared to Sunitinib []. In preclinical studies, TAS-115 mesylate demonstrated superior tolerability and a wider therapeutic window than Sunitinib [, , , ]. This enhanced safety profile allows for prolonged administration of TAS-115 mesylate at effective doses without significant toxicity, potentially leading to improved therapeutic outcomes [, ].

Foretinib

Compound Description: Foretinib is a multi-targeted RTK inhibitor that targets Met, VEGFRs, RON, AXL, TIE2, and PDGFRβ []. It has been investigated in clinical trials for various cancers.

Pazopanib

Compound Description: Pazopanib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and KIT []. It is primarily used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma [].

Nintedanib

Compound Description: Nintedanib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and FGFRs []. It is primarily used for the treatment of idiopathic pulmonary fibrosis [].

Relevance: Nintedanib and TAS-115 mesylate share common targets, including VEGFRs and PDGFRs []. Both compounds have been investigated for their potential antifibrotic effects, particularly in the context of pulmonary fibrosis []. Importantly, TAS-115 mesylate exhibits significantly more potent inhibition of both PDGFR and c-FMS compared to Nintedanib []. This enhanced inhibitory activity suggests that TAS-115 mesylate may offer superior efficacy in treating fibrotic diseases, although further clinical investigations are needed [].

Abiraterone acetate

Compound Description: Abiraterone acetate is a clinically approved androgen biosynthesis inhibitor that blocks the production of androgens, including testosterone, in the adrenal glands and testes []. It is used in the treatment of castration-resistant prostate cancer [].

Relevance: While Abiraterone acetate targets a different pathway than TAS-115 mesylate, the two drugs were evaluated in combination for the treatment of castration-resistant prostate cancer with bone metastases []. In a clinical trial, TAS-115 mesylate was administered alongside Abiraterone acetate to assess their combined efficacy and safety []. The study showed that the combination therapy resulted in antitumor activity and improved pain in patients with bone metastases, suggesting a potential synergistic effect [].

Apalutamide

Compound Description: Apalutamide is a clinically approved androgen receptor antagonist that blocks the binding of androgens to their receptors, thereby inhibiting androgen signaling []. It is used for the treatment of non-metastatic castration-resistant prostate cancer [].

Relevance: While Apalutamide acts on a different pathway than TAS-115 mesylate, the two drugs were studied in combination to evaluate their potential synergistic effects on prostate cancer []. In a preclinical study, TAS-115 mesylate was administered in combination with Apalutamide in a mouse model of prostate cancer []. The results indicated that the combination therapy effectively reduced tumor burden and modulated the tumor microenvironment, suggesting a potential benefit of this therapeutic approach [].

Overview

TAS-115 mesylate, also known as Pamufetinib, is a novel oral multi-kinase inhibitor primarily developed for the treatment of various solid tumors and idiopathic pulmonary fibrosis. This compound targets multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Its design aims to enhance therapeutic efficacy while minimizing side effects associated with prolonged drug exposure.

Source and Classification

TAS-115 mesylate is synthesized and developed by Taiho Pharmaceutical Co., Ltd. It falls under the classification of small molecule inhibitors, specifically targeting receptor tyrosine kinases that play crucial roles in tumor growth and fibrosis. The compound's chemical structure is characterized by its ability to inhibit the activity of key pathways involved in cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of TAS-115 mesylate involves several steps utilizing organic synthesis techniques. One notable method includes biocatalysis, which employs enzymes for organic transformations to create active pharmaceutical ingredients efficiently. The synthesis process is designed to ensure high purity and yield, focusing on minimizing waste and optimizing reaction conditions.

Technical Details

The compound is synthesized through a series of reactions that may include the formation of amides, reductions, and other organic transformations. Specific parameters such as temperature, pH, and solvent choice are meticulously controlled to achieve desired outcomes in yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of TAS-115 mesylate is C₁₈H₁₈F₂N₄O₃S. Its structure features a quinoline backbone with various functional groups that contribute to its biological activity. The presence of fluorine and sulfur atoms enhances its potency against targeted receptors.

Data

  • Molecular Weight: 396.43 g/mol
  • Chemical Structure: The structural representation includes a quinoline core substituted with a thioxomethyl group and a phenoxy moiety.
Chemical Reactions Analysis

Reactions

TAS-115 mesylate undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. These reactions primarily involve binding to the ATP-binding site of target kinases, leading to inhibition of their phosphorylation activity.

Technical Details

The binding affinity of TAS-115 mesylate to its targets can be quantified using techniques such as enzyme-linked immunosorbent assays or surface plasmon resonance. The compound exhibits competitive inhibition characteristics against c-MET and PDGFR, which are crucial for its therapeutic effects.

Mechanism of Action

Process

TAS-115 mesylate exerts its pharmacological effects by inhibiting the phosphorylation of receptor tyrosine kinases involved in signaling pathways that regulate cell growth and survival. By blocking c-MET and PDGFR signaling, TAS-115 disrupts downstream signaling cascades such as the phosphatidylinositol 3-kinase/AKT pathway and the mitogen-activated protein kinase pathway.

Data

In vitro studies have demonstrated that TAS-115 effectively reduces cell viability in c-MET-dependent and PDGFR-dependent cell lines. Clinical trials have shown promising results in terms of safety and tolerability, with stable disease observed in a significant proportion of treated patients .

Physical and Chemical Properties Analysis

Physical Properties

TAS-115 mesylate is typically presented as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • pKa: The compound exhibits certain acidic or basic properties depending on its functional groups.
  • Stability: TAS-115 has a relatively short half-life, which is advantageous for continuous administration without significant accumulation-related toxicity .
Applications

Scientific Uses

TAS-115 mesylate has been investigated primarily for its potential use in treating solid tumors and idiopathic pulmonary fibrosis. Its ability to inhibit multiple kinase pathways makes it a candidate for combination therapies aimed at enhancing treatment efficacy while reducing adverse effects associated with conventional therapies.

Clinical studies have explored its application in patients who have not responded adequately to existing antifibrotic agents like pirfenidone or nintedanib, highlighting its potential as a second-line treatment option . Additionally, ongoing research aims to further elucidate its mechanisms and optimize dosing regimens for improved patient outcomes.

Properties

CAS Number

1688673-09-7

Product Name

TAS-115 mesylate

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C28H27FN4O7S2

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4)

InChI Key

NUYQWFCUOAVQAL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

TAS115 mesylate; TAS115; TAS-115; TAS 115;

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.